9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one
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Overview
Description
9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of thiopyranobenzopyrans. This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a benzopyran ring. The presence of sulfur in the thiopyrano ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with another three-carbon unit to form the six-membered thiopyrano ring. Another approach is the [4+2] cyclization, where a four-carbon unit reacts with a two-carbon unit. These reactions often require specific catalysts and conditions, such as elevated temperatures and the presence of sulfur-containing reagents .
Industrial Production Methods
In industrial settings, the production of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties .
Scientific Research Applications
9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals, thereby exhibiting antioxidant properties. Additionally, it can inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The presence of the thiopyrano ring allows the compound to interact with biological macromolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: This compound lacks the sulfur atom present in 9-Methyl-2,3-dihydro-4H,5H-thiopyranobenzopyran-4-one, resulting in different chemical properties.
2,3-Dihydro-4H-1-benzopyran-4-one: Similar in structure but without the thiopyrano ring, leading to different reactivity and applications.
2-Methyl-4H-1-benzopyran-4-one: Contains a methyl group but lacks the sulfur atom, affecting its biological activity.
Uniqueness
The uniqueness of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one lies in its thiopyrano ring, which imparts distinct chemical and biological properties. The presence of sulfur allows for unique interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
113466-23-2 |
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Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
9-methyl-3,5-dihydro-2H-thiopyrano[3,2-c]chromen-4-one |
InChI |
InChI=1S/C13H12O2S/c1-8-2-3-12-9(6-8)13-10(7-15-12)11(14)4-5-16-13/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
WEJHYEJNJNNSKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=C2SCCC3=O |
Origin of Product |
United States |
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